2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . This process transforms the 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) explored the potential of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research highlighted compound 4, which emerged as the most potent dual inhibitor of human TS and DHFR known at the time, showcasing the chemical's therapeutic potential in targeting cancer cell proliferation mechanisms Gangjee et al., 2008.
Crystal Structure Analysis
Subasri et al. (2016, 2017) focused on the crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing significant insights into the molecular conformation and intramolecular hydrogen bonding of similar compounds. These findings contribute to the understanding of the compound's stability and potential reactivity, aiding in the design of new pharmaceuticals Subasri et al., 2016; Subasri et al., 2017.
Antitumor Activity
The work by Hafez and El-Gazzar (2017) on synthesizing and evaluating the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlights the compound's potential in cancer treatment. The study indicates several synthesized derivatives displaying potent anticancer activity, comparable to that of doxorubicin on various human cancer cell lines Hafez & El-Gazzar, 2017.
Antimicrobial Evaluation
Darwish et al. (2014) and Majithiya & Bheshdadia (2022) explored the synthesis and antimicrobial evaluation of novel derivatives bearing a biologically active sulfonamide moiety. These studies underline the potential use of such compounds as antimicrobial agents, presenting a promising avenue for the development of new treatments against bacterial and fungal infections Darwish et al., 2014; Majithiya & Bheshdadia, 2022.
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-14(2)9-11-25-21(27)20-18(10-12-28-20)24-22(25)29-13-19(26)23-17-8-6-5-7-16(17)15(3)4/h5-8,10,12,14-15H,9,11,13H2,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUKSKLTPNEYNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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